molecular formula C30H48O4 B10789536 Anemosapogenin

Anemosapogenin

Cat. No.: B10789536
M. Wt: 472.7 g/mol
InChI Key: HXWLKAXCQLXHML-UHFFFAOYSA-N
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Description

Anemosapogenin, also known as 23-hydroxybetulinic acid, is a naturally occurring triterpenoid compound. It is derived from the hydrolysis of saponins found in various plant species, particularly in the genus Pulsatilla. This compound has garnered significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Anemosapogenin can be synthesized through the hydrolysis of saponins extracted from plants such as Radix Pulsatillae. The process involves isolating total saponins, followed by hydrolysis to obtain sapogenins. The sapogenins are then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources. The extracted saponins undergo hydrolysis under controlled conditions to yield this compound. The purification process may involve multiple steps, including solvent extraction, crystallization, and chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Anemosapogenin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of halogenated or alkylated derivatives .

Scientific Research Applications

Anemosapogenin has a wide range of scientific research applications:

    Chemistry: this compound is used as a starting material for the synthesis of various bioactive compounds.

    Biology: In biological research, this compound is studied for its effects on cell proliferation, apoptosis, and signal transduction pathways.

    Medicine: this compound exhibits promising anticancer activity by inducing apoptosis in cancer cells.

    Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents.

Mechanism of Action

Anemosapogenin exerts its effects through multiple molecular targets and pathways:

    Apoptosis Induction: this compound promotes cell cycle arrest at the S phase and induces apoptosis via the intrinsic pathway.

    Signal Transduction: this compound modulates various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Anemosapogenin is structurally similar to other triterpenoids, such as betulinic acid and oleanolic acid. it possesses unique features that distinguish it from these compounds:

List of Similar Compounds

  • Betulinic Acid
  • Oleanolic Acid
  • Ursolic Acid
  • Maslinic Acid

This compound’s unique combination of biological activities and structural features makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-18(2)19-9-14-30(25(33)34)16-15-28(5)20(24(19)30)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h19-24,31-32H,1,7-17H2,2-6H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWLKAXCQLXHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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